molecular formula C9H6ClF3N2S B1411181 8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine CAS No. 1823188-26-6

8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine

Cat. No.: B1411181
CAS No.: 1823188-26-6
M. Wt: 266.67 g/mol
InChI Key: FNYQEAIUCOTZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with chlorine at position 8, a trifluoromethyl group at position 6, and a methylthio (-SMe) moiety at position 3 (Fig. 1). Its molecular formula is C₉H₅ClF₃N₂S, with a molar mass of 283.66 g/mol. The trifluoromethyl and methylthio groups enhance lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications .

For example, bromo- or chloro-substituted pyridin-2-amines react with dichloroacetone or similar reagents under reflux to form the imidazo core, followed by nitration or substitution reactions to introduce functional groups .

Properties

IUPAC Name

8-chloro-3-methylsulfanyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2S/c1-16-8-14-3-7-6(10)2-5(4-15(7)8)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYQEAIUCOTZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2N1C=C(C=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Molecular Mechanism

At the molecular level, 8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s ability to modulate enzyme activity and gene expression is central to its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of 8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biological effects.

Biological Activity

8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine (CAS Number: 1146290-49-4) is a heterocyclic compound with significant implications in medicinal chemistry. Its unique structure, characterized by the presence of chlorine, trifluoromethyl, and methylthio groups, positions it as a candidate for various biological activities, particularly in antiviral and anticancer research.

  • Molecular Formula : C9H6ClF3N2S
  • Molecular Weight : 266.67 g/mol
  • Structure : The compound features an imidazo[1,5-a]pyridine core, which contributes to its biological activity.

The biological activity of 8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting cellular processes and signaling pathways .
  • Cellular Effects : It influences cell function by modulating gene expression and cellular metabolism, which can lead to apoptosis in cancer cells .
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against several viruses, although specific mechanisms remain under investigation .

Biological Activity Data

Biological ActivityEC50 (μM)Reference
Antiviral Activity (against HIV-1)3.98
Enzyme Inhibition (specific enzymes)Variable
Cytotoxicity (CC50)>105.25 (therapeutic index)

Case Studies and Research Findings

Several studies have highlighted the potential applications of 8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine:

  • Antiviral Research : In a study examining N-heterocycles as antiviral agents, this compound exhibited promising activity against HIV-1 with an EC50 of 3.98 μM and a high therapeutic index, indicating its potential for further development as an antiviral drug .
  • Cancer Research : The compound has been evaluated for its effects on various cancer cell lines. For instance, it was found to induce apoptosis in MDA-MB-231 breast cancer cells at concentrations as low as 1 μM, enhancing caspase-3 activity significantly at higher concentrations . This suggests its role as a microtubule-destabilizing agent, which is crucial in cancer therapeutics.
  • Metabolic Pathways : Research has indicated that this compound interacts with multiple metabolic pathways by inhibiting enzymes critical for cellular function. This inhibition can lead to altered cellular metabolism and potentially reduced viability of cancer cells .

Scientific Research Applications

The compound has been investigated for various biological activities, primarily due to its imidazo[1,5-a]pyridine core structure. This structure is prevalent in many biologically active molecules.

Antidiabetic Potential

Research indicates that derivatives of imidazo[1,5-a]pyridine, including 8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine, may act as agonists for the glucagon-like peptide-1 receptor (GLP-1R). This receptor plays a crucial role in glucose metabolism and insulin secretion, making these compounds candidates for diabetes management therapies .

Anti-inflammatory Effects

Studies have shown that compounds with similar structural features exhibit anti-inflammatory properties. For instance, the inhibition of mitogen-activated protein kinase (MSK1) has been noted in related compounds, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

The imidazo[1,5-a]pyridine scaffold has also been associated with antimicrobial properties. Compounds derived from this scaffold have demonstrated effectiveness against various microbial strains .

Case Studies

Several studies highlight the compound's potential applications:

Study Focus Findings
Study on GLP-1R AgonistsDiabetes ManagementIdentified as a candidate for enhancing insulin secretion .
Anti-inflammatory ResearchMSK1 InhibitionShowed significant inhibition activity, indicating therapeutic potential .
Antimicrobial InvestigationMicrobial ResistanceDemonstrated effectiveness against specific bacterial strains .

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity: Methylthio groups (as in the target compound) offer moderate electron-donating effects, balancing reactivity and stability. In contrast, nitro groups (e.g., in antitrypanosomal agents) increase cytotoxicity but may reduce metabolic stability .
  • Pharmacokinetics : Trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism, while triazolo cores (e.g., in [1,2,4]-triazolo derivatives) improve solubility via hydrogen bonding .
  • Synthetic Flexibility : Imidazo[1,5-a]pyridines allow diverse substitutions at positions 3 and 6 via Suzuki couplings or nucleophilic substitutions, enabling rapid SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine
Reactant of Route 2
8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.